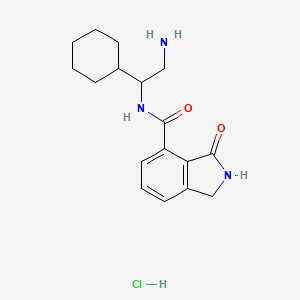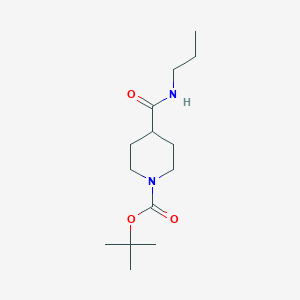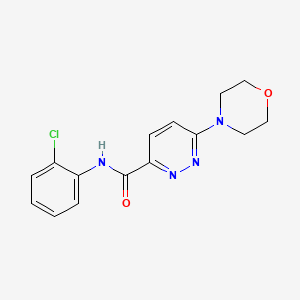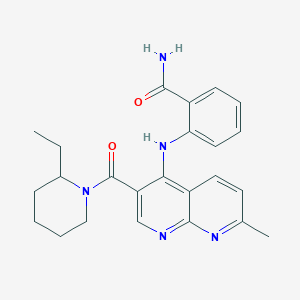
2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Agents
Piperidine derivatives have garnered significant attention in drug design. The compound’s structural features make it a potential candidate for developing novel anticancer agents. Researchers explore its interactions with cellular targets, such as kinases or enzymes involved in cancer pathways. By modifying the substituents on the piperidine ring, scientists aim to enhance its selectivity and efficacy against specific cancer types .
Anti-Atherosclerotic Agents
The compound’s unique structure may contribute to its potential as an anti-atherosclerotic agent. Researchers investigate its effects on lipid metabolism, inflammation, and vascular health. By understanding its mechanisms of action, they aim to develop therapies that combat atherosclerosis and related cardiovascular diseases .
Metal Complexing Agents
Piperidine-based compounds often exhibit metal-binding properties. This compound’s amine and carbonyl groups can coordinate with metal ions, making it useful in metal complexation studies. Researchers explore its chelating abilities and potential applications in catalysis, sensors, and environmental remediation .
Neurological Disorders
Given the compound’s structural resemblance to neurotransmitters, researchers investigate its impact on neuronal function. It may modulate receptors or enzymes involved in neurodegenerative diseases. By studying its interactions with relevant proteins, scientists aim to develop therapeutic strategies for conditions like Alzheimer’s, Parkinson’s, or epilepsy .
Spiro Derivatives for Drug Design
Spiropiperidines, a class of piperidine derivatives, offer unique three-dimensional structures. Researchers explore their potential as scaffolds for drug development. By incorporating the spiro moiety, they aim to enhance drug stability, bioavailability, and receptor binding affinity .
Insecticides and Pest Control
Piperidine derivatives have been investigated for their insecticidal properties. The compound’s structural features may disrupt essential biological processes in pests. Researchers explore its effects on insect nervous systems, feeding behavior, and reproduction. By optimizing its potency and safety, they aim to develop environmentally friendly pest control solutions .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-16-8-6-7-13-29(16)24(31)19-14-26-23-18(12-11-15(2)27-23)21(19)28-20-10-5-4-9-17(20)22(25)30/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H2,25,30)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXVMXOGJLDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4C(=O)N)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)


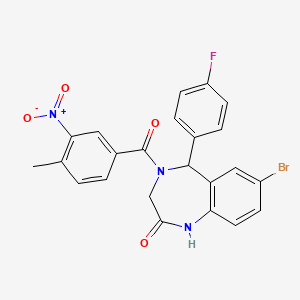
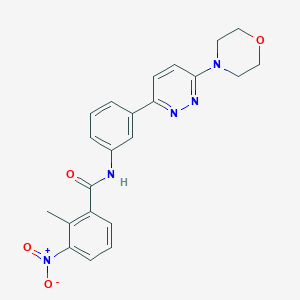
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)
